molecular formula C10H12N2O3 B2920048 (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol CAS No. 181959-79-5

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol

Cat. No. B2920048
CAS RN: 181959-79-5
M. Wt: 208.217
InChI Key: KWMXJSMRNOVCDS-SNVBAGLBSA-N
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Description

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol, also known as NPP-3, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Catalysis and Organic Synthesis

The derivative (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol is notable for its role in asymmetric catalysis, specifically in the catalysis of Michael addition reactions. The compound has been identified as a key intermediate in the synthesis of chiral organocatalysts which catalyze asymmetric Michael addition with good to high yield and excellent enantioselectivities. The hydrogen bond formation between the catalyst and the reactant β-nitrostyrene is a critical aspect of the catalytic mechanism. The detailed study on the compound's NMR assignment provides insights into its structure and contributes to understanding the catalysis mechanism further (Cui Yan-fang, 2008).

Material Science and Engineering

In the field of material science, the compound has found application in the synthesis of copolymers with distinct electrochromic properties. A copolymer of 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole (NTP) with 3,4-ethylene dioxythiophene (EDOT) exhibited remarkable electrochromic properties, displaying a range of colors from light red to blue. The copolymer demonstrated good stability, fast switching times, and high optical contrast, making it a potential candidate for electrochromic devices (Serhat Variş et al., 2007).

Pharmaceutical and Biological Applications

Despite the limitations on discussing drug use, dosage, and side effects, it's notable that derivatives of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol play a role in the pharmaceutical industry. For instance, the synthesis and characterization of novel aromatic diamine monomers for the production of polyimides demonstrate the compound's relevance in creating materials with high thermal stability, good solubility in organic solvents, and excellent hydrophobicity. These polyimides are useful in various applications, including potentially in the pharmaceutical sector for drug delivery systems due to their chemical stability and biocompatibility (Xiaohua Huang et al., 2017).

Chemistry and Synthesis

The versatility of (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol extends to its use in synthesizing complex molecules. For instance, its derivatives have been utilized in the synthesis of europium triple-decker complexes containing phthalocyanine and nitrophenyl-corrole macrocycles, which are characterized by their unique spectroscopic and electrochemical properties. These complexes are of interest for their potential applications in photovoltaic devices and sensors (Guifen Lu et al., 2015).

Optoelectronics

A study on the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole featuring the (3R)-1-(4-nitrophenyl)pyrrolidin-3-ol unit revealed high light harvesting efficiency despite the weak anchoring nature of nitro groups. These findings underline the compound's significance in the development of new materials for optoelectronic applications (Ankita Joshi & C. Ramachandran, 2017).

properties

IUPAC Name

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXJSMRNOVCDS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(4-nitrophenyl)pyrrolidin-3-ol

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